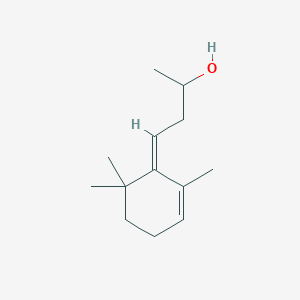

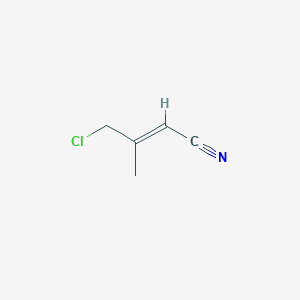

4-氯-3-甲基-2-丁烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-methyl-2-butenenitrile is a compound that may be involved in various organic synthesis processes. While direct studies on this compound are scarce, research on similar compounds provides insights into their potential synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclodimerization or electrooxidative reactions. For instance, 3-methyl-2-butenenitrile can undergo cyclodimerization with lithium diisopropylamide to form complex cyclohexadiene derivatives (Tucker, Golding, & Purvis, 1981). Similarly, electrooxidative processes can lead to the formation of functionalized isoprene units, indicative of the versatility in synthesizing nitrile-containing compounds (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).

Molecular Structure Analysis

The structure of nitrile compounds can be elucidated through various spectroscopic methods. For example, the crystal and molecular structure of derivatives have been reported, highlighting the planarity and specific bonding angles that are characteristic of such molecules (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Nitrile compounds participate in diverse chemical reactions, including cyclodimerization and reactions with sodium hydroxide or isopropyl amine, leading to various products (Pihlaja et al., 2011). The electrochemical reduction of butenenitrile shows specific reactivity due to the presence of an acidic hydrogen atom, which affects the polymerization process (Deniau et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, boiling point, and melting point are crucial for understanding the behavior of chemical compounds. While specific data on 4-Chloro-3-methyl-2-butenenitrile is not provided, related studies emphasize the importance of these properties in synthesis and application contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are essential for comprehending the compound's utility in organic synthesis. For example, the reactivity under acidic conditions can lead to the synthesis of condensed pyrimidines, demonstrating the compound's versatility (Shishoo et al., 1990).

科学研究应用

电化学还原和膜形成2-丁烯腈通过电还原形成纳米厚的接枝膜,这是与其他乙烯基单体不同的特性,因为它具有微弱酸性氢原子。这个过程导致主要由单体、二聚体和三聚体组成的膜的形成,展示了在电化学环境中独特的行为。碳-镍键的形成是一个显著的结果,为表面接枝的化学提供了见解(Deniau et al., 2006)。

动力学和机理研究采用原位傅里叶变换红外光谱法研究了2-甲基-3-丁烯腈异构化为3-戊烯腈,揭示了零级动力学。该研究详细探讨了分子变化及其发生速率,提供了一个有价值的动力学特征,有助于理解和优化这一转化(Bini et al., 2010)。

表面反应和异构化研究了腈类化合物在半导体表面(如Ge(100)-2x1)上的反应,包括4-氯-3-甲基-2-丁烯腈,揭示了这些反应的选择性和竞争性特性。表面催化异构化的可能性为改变分子结构提供了一条途径,这对材料科学和纳米技术应用可能很重要(Filler et al., 2003)。

安全和危害

Safety data sheets provide information about the potential hazards of 4-Chloro-3-methy-2-butenenitrile. It is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

属性

IUPAC Name |

(E)-4-chloro-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJPXSSFMNEOQV-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-2-butenenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)